Otenzepad: A Technical Guide to its Synthesis and Discovery
Otenzepad: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic acetylcholine receptor antagonist. Developed by the German pharmaceutical company Boehringer Ingelheim, it was initially investigated as a potential treatment for cardiac arrhythmias and bradycardia.[1][2] Although its clinical development was discontinued after Phase III trials, Otenzepad remains a significant tool in pharmacological research due to its selectivity for the M2 receptor subtype.[1] This technical guide provides a comprehensive overview of the synthesis pathway of Otenzepad, detailed experimental protocols for key reactions, and an in-depth look at its discovery and development. All quantitative data is presented in structured tables for clarity, and key pathways are visualized using diagrams.
Discovery and Development
Otenzepad was identified and developed by Boehringer Ingelheim in an effort to create a cardioselective muscarinic antagonist.[1][2] The primary therapeutic targets were arrhythmia and bradycardia.[1] The discovery process likely involved screening a library of compounds for affinity and selectivity towards the M2 muscarinic receptor, which is predominantly expressed in the heart. This was followed by lead optimization to improve pharmacological properties.
Otenzepad emerged as a promising candidate due to its relatively high selectivity for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5).[1] The (+)-enantiomer of Otenzepad was found to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1] Despite promising preclinical and early clinical results, the development of Otenzepad was halted after Phase III clinical trials.[1]
Signaling Pathway of Muscarinic M2 Receptor Antagonism
Otenzepad acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. In cardiac tissue, the M2 receptor is coupled to a Gi protein. Activation of this pathway by acetylcholine typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the opening of potassium channels, resulting in a negative chronotropic and inotropic effect (slowing of the heart rate and reduction in contractility). Otenzepad blocks the binding of acetylcholine to the M2 receptor, thereby inhibiting these effects.
Synthesis Pathway
The synthesis of Otenzepad can be conceptualized as a three-stage process:
-
Synthesis of the tricyclic core: Formation of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.
-
Synthesis of the side chain: Preparation of N,N-diethyl-1-(piperidin-2-yl)methanamine.
-
Coupling of the core and side chain: Acylation of the tricyclic core with a chloroacetyl group, followed by nucleophilic substitution with the side chain amine.
Experimental Protocols
Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (Tricyclic Core)
A plausible method for the synthesis of the tricyclic core involves the condensation of 2-aminonicotinic acid with 2-nitroaniline, followed by reduction of the nitro group and subsequent cyclization.
Step 1: Synthesis of 2-(2-Nitroanilino)nicotinic Acid A mixture of 2-aminonicotinic acid and 2-nitroaniline is heated in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) to facilitate the condensation reaction.
Step 2: Synthesis of 2-(2-Aminoanilino)nicotinic Acid The nitro group of 2-(2-nitroanilino)nicotinic acid is reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
Step 3: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The resulting 2-(2-aminoanilino)nicotinic acid is cyclized by heating, often in a high-boiling point solvent, to form the desired tricyclic lactam.
Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine (Side Chain)
This side chain can be synthesized via a reductive amination pathway starting from 2-cyanopiperidine.
Step 1: Synthesis of Piperidin-2-ylmethanamine 2-Cyanopiperidine is reduced to piperidin-2-ylmethanamine. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Step 2: Synthesis of N,N-diethyl-1-(piperidin-2-yl)methanamine The primary amine of piperidin-2-ylmethanamine is then diethyl-alkylated. This can be achieved by reacting it with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrohalic acid formed.
Final Assembly of Otenzepad
Step 1: Synthesis of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one The tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, is acylated at the N-11 position. This is typically carried out by reacting it with chloroacetyl chloride in an inert solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
Step 2: Synthesis of Otenzepad The final step involves the nucleophilic substitution of the chlorine atom in 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one with the secondary amine of N,N-diethyl-1-(piperidin-2-yl)methanamine. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like potassium carbonate to facilitate the reaction.
Quantitative Data
The following tables summarize the key quantitative data for Otenzepad.
Table 1: Pharmacological Data of Otenzepad
| Parameter | Value | Species/Assay | Reference |
| IC50 | 386 nM | Rat Heart | [4] |
| 640 nM | Rabbit Peripheral Lung | [4] | |
| Ki (M1) | 537.0 - 1300 nM | Cloned Human Receptors | [1] |
| Ki (M2) | 81.0 - 186 nM | Cloned Human Receptors | [1] |
| Ki (M3) | 838 - 2089.0 nM | Cloned Human Receptors | [1] |
| Ki (M4) | 407.0 - 1800 nM | Cloned Human Receptors | [1] |
| Ki (M5) | 2800 nM | Cloned Human Receptors | [1] |
Table 2: Physicochemical Properties of Otenzepad
| Property | Value | Reference |
| IUPAC Name | 11-[[2-(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one | |
| Molecular Formula | C24H31N5O2 | |
| Molecular Weight | 421.54 g/mol | |
| CAS Number | 102394-31-0 |
Conclusion
Otenzepad represents a significant achievement in the quest for subtype-selective muscarinic receptor antagonists. Although it did not reach the market as a therapeutic agent, its discovery and the development of its synthesis pathway have provided valuable insights for medicinal chemists and pharmacologists. The synthetic route, involving the construction of a unique tricyclic core and a substituted piperidine side chain, showcases key strategies in heterocyclic chemistry. The pharmacological data underscores its utility as a research tool for probing the function of M2 muscarinic receptors. This technical guide serves as a comprehensive resource for professionals in the field of drug discovery and development, offering a detailed understanding of the chemistry and biology of Otenzepad.
References
- 1. Synthesis of novel succinamide derivatives having a 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of novel succinamide derivatives having the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton as potent and selective M2 muscarinic receptor antagonists. I - PubMed [pubmed.ncbi.nlm.nih.gov]
